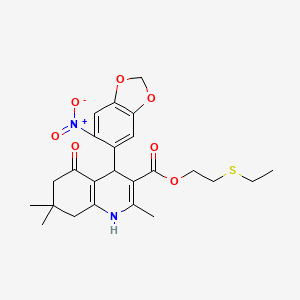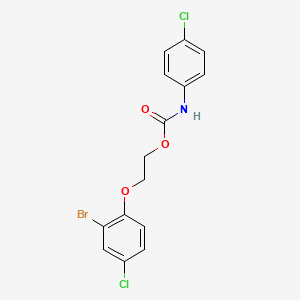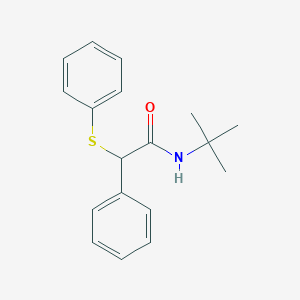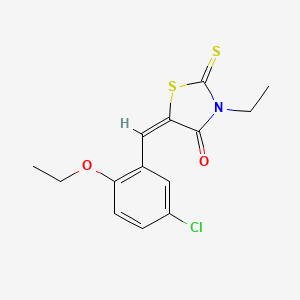
3-(3,4-dimethoxyphenyl)-N,N-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxyphenyl)-N,N-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide, also known as DPP, is a synthetic compound that belongs to the pyrazole class of compounds. It has been studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
3-(3,4-dimethoxyphenyl)-N,N-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide acts as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in the regulation of synaptic plasticity, which is important for learning and memory. By modulating the activity of this receptor, 3-(3,4-dimethoxyphenyl)-N,N-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide enhances cognitive function and has neuroprotective effects.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-N,N-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide has been shown to enhance synaptic plasticity and improve cognitive function in animal models. It has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation. 3-(3,4-dimethoxyphenyl)-N,N-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One advantage of using 3-(3,4-dimethoxyphenyl)-N,N-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide in lab experiments is its ability to enhance cognitive function and synaptic plasticity in animal models. This makes it a useful tool for studying the mechanisms underlying learning and memory. However, one limitation is that 3-(3,4-dimethoxyphenyl)-N,N-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide has not yet been extensively studied in humans, so its effects on human cognition and behavior are not well understood.
将来の方向性
There are several future directions for research on 3-(3,4-dimethoxyphenyl)-N,N-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as a cognitive enhancer in healthy individuals. Further research is needed to fully understand the mechanisms underlying 3-(3,4-dimethoxyphenyl)-N,N-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide's effects and to determine its safety and efficacy in humans.
合成法
The synthesis of 3-(3,4-dimethoxyphenyl)-N,N-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate to form 3-(3,4-dimethoxyphenyl)-2-propen-1-one. This compound is then reacted with hydrazine hydrate to form the pyrazole ring. Finally, the addition of a dimethylamide group and a phenyl group completes the synthesis of 3-(3,4-dimethoxyphenyl)-N,N-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide.
科学的研究の応用
3-(3,4-dimethoxyphenyl)-N,N-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and to enhance cognitive function in animal models. 3-(3,4-dimethoxyphenyl)-N,N-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N,N-dimethyl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-22(2)20(24)16-13-23(15-8-6-5-7-9-15)21-19(16)14-10-11-17(25-3)18(12-14)26-4/h5-13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQYWQNIQUREAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN(N=C1C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-N,N-dimethyl-1-phenylpyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-methyl-4-(2-methylbenzyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5108370.png)

![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5108377.png)
![4,5,10,11-tetraazatetracyclo[5.5.2.0~1,9~.0~3,7~]tetradeca-3,9-diene-6,12-dione](/img/structure/B5108395.png)
![4-tert-butyl-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5108400.png)

![(3R*,4R*)-1-[(2E)-4-methyl-2-pentenoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5108414.png)
![4-({1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}oxy)-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B5108421.png)

![5-(4-bromophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5108437.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide](/img/structure/B5108448.png)
![N'-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-diethyl-1,4-benzenediamine hydrobromide](/img/structure/B5108453.png)
![4-(benzyloxy)-N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5108463.png)